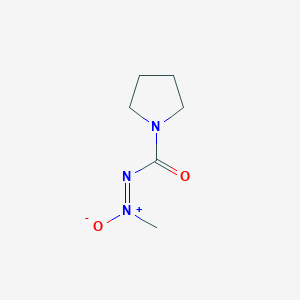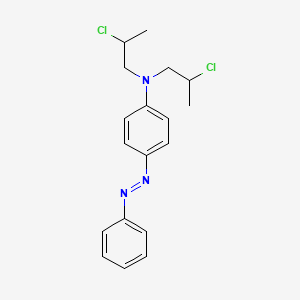![molecular formula C9H19N3O B13818367 Acetamide,N-[[4-(aminomethyl)-piperidin-4-YL]methyl]-](/img/structure/B13818367.png)
Acetamide,N-[[4-(aminomethyl)-piperidin-4-YL]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[[4-(aminomethyl)-piperidin-4-YL]methyl]- is an organic compound that features a piperidine ring substituted with an aminomethyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[[4-(aminomethyl)-piperidin-4-YL]methyl]- typically involves the reaction of 4-(aminomethyl)piperidine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the by-products and drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[[4-(aminomethyl)-piperidin-4-YL]methyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Acetamide, N-[[4-(aminomethyl)-piperidin-4-YL]methyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Acetamide, N-[[4-(aminomethyl)-piperidin-4-YL]methyl]- exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The piperidine ring provides structural stability and can interact with various receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-aminophenyl)acetamide: Similar structure but with a phenyl ring instead of a piperidine ring.
N-(4-aminobutyl)acetamide: Similar structure but with a butyl chain instead of a piperidine ring.
Uniqueness
Acetamide, N-[[4-(aminomethyl)-piperidin-4-YL]methyl]- is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. The combination of the aminomethyl group and the piperidine ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H19N3O |
|---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
N-[[4-(aminomethyl)piperidin-4-yl]methyl]acetamide |
InChI |
InChI=1S/C9H19N3O/c1-8(13)12-7-9(6-10)2-4-11-5-3-9/h11H,2-7,10H2,1H3,(H,12,13) |
InChI Key |
FIFKFIMOFQTJFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1(CCNCC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-thieno[3,2-e]benzimidazole](/img/structure/B13818288.png)




![2-chloro-4-[(E)-hydroxyiminomethyl]phenol](/img/structure/B13818313.png)

![2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol](/img/structure/B13818333.png)


![1,4-Dihydro-4-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-dimethyl ester-3,5-pyridinedicarboxylic acid](/img/structure/B13818346.png)
![(R)-Bicyclo[2.2.2]octan-2-ol](/img/structure/B13818356.png)


